2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide
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Overview
Description
2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide is an organic compound with a complex structure that includes both hydroxyl and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide typically involves the reaction of 2-hydroxybenzamide with 4-methylphenylglyoxal under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzamide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(2-hydroxyphenyl)acetamide
- 4-Hydroxyphenethyl alcohol (Tyrosol)
- 2-Hydroxy-2-phenylethylamines
Uniqueness
2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
42069-21-6 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-hydroxy-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H15NO4/c1-10-6-8-11(9-7-10)14(19)16(21)17-15(20)12-4-2-3-5-13(12)18/h2-9,16,18,21H,1H3,(H,17,20) |
InChI Key |
ZKVVUNODXWHWCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
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